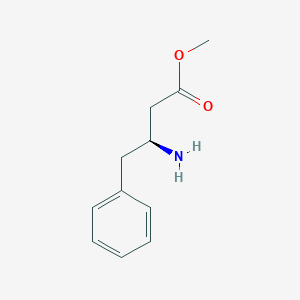

methyl (3S)-3-amino-4-phenylbutanoate

Description

BenchChem offers high-quality methyl (3S)-3-amino-4-phenylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (3S)-3-amino-4-phenylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl (3S)-3-amino-4-phenylbutanoate |

InChI |

InChI=1S/C11H15NO2/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1 |

InChI Key |

JFNXWNUTVYGPMF-JTQLQIEISA-N |

Isomeric SMILES |

COC(=O)C[C@H](CC1=CC=CC=C1)N |

Canonical SMILES |

COC(=O)CC(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Methyl (3S)-3-amino-4-phenylbutanoate in Advanced Peptidomimetics and API Synthesis

Executive Summary

Methyl (3S)-3-amino-4-phenylbutanoate is a highly specialized chiral building block—specifically, a

Chemical Identity & Core Specifications

The stereochemistry of

Table 1: Chemical and Structural Specifications

| Property | Specification |

| Chemical Name | Methyl (3S)-3-amino-4-phenylbutanoate |

| IUPAC Name | Methyl (3S)-3-amino-4-phenylbutanoate |

| CAS Number (Free Base) | 68978-89-2 |

| CAS Number (HCl Salt) | 186393-25-9 |

| CAS Number (Racemic) | 129042-93-9 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Synonyms | L- |

Mechanistic Rationale in Drug Development

As a Senior Application Scientist, it is vital to understand why we substitute standard

The Causality of Proteolytic Evasion:

Standard

Resulting Applications:

-

Peptidomimetics:

-peptides fold into highly predictable, stable secondary structures (such as 14-helices), making them excellent candidates for disrupting protein-protein interactions. -

Small Molecule APIs: This compound serves as a direct precursor for synthesizing potent Phosphodiesterase (PDE4/PDE5) inhibitors and G-protein coupled receptor (GPR40) agonists, where the chiral center dictates target binding affinity [3].

Caption: Mechanistic rationale demonstrating how β-homoamino acid incorporation evades proteolytic degradation.

Synthetic Methodologies & Protocols

The synthesis of methyl (3S)-3-amino-4-phenylbutanoate must balance stereochemical fidelity with operational safety.

Lab-Scale: Arndt-Eistert Homologation

In early-stage discovery, researchers often employ the Arndt-Eistert homologation starting from N-Boc-L-phenylalanine. The

Industrial-Scale: Asymmetric Hydrogenation (Self-Validating Protocol)

For large-scale manufacturing, transition-metal catalyzed asymmetric hydrogenation of a prochiral

Step-by-Step Protocol:

-

Substrate Preparation: Synthesize the prochiral precursor, methyl (Z)-3-amino-4-phenylbut-2-enoate (or its N-acylated derivative to prevent catalyst poisoning).

-

Catalyst Loading (Inert Atmosphere): Inside a nitrogen-filled glovebox, dissolve the substrate (1.0 eq) and the chiral catalyst [e.g., Rh(COD)(DuanPhos)]BF₄ (0.001 eq) in anhydrous, degassed methanol.

-

Hydrogenation: Transfer the homogeneous mixture to a high-pressure Parr reactor. Purge the vessel with H₂ gas three times to remove residual nitrogen. Pressurize the reactor to 50 atm H₂.

-

Reaction Execution: Heat the reactor to 50°C and stir vigorously for 12–24 hours. The reaction is complete when the pressure drop stabilizes, indicating no further H₂ consumption.

-

Self-Validating Step (Critical): Before downstream processing, extract a 100 µL aliquot. Analyze via achiral GC/MS to confirm >99% conversion. Subsequently, analyze via chiral HPLC (e.g., CHIRALPAK ZWIX(+) column) to validate the enantiomeric excess (ee). Proceed only if the (3S)-enantiomer is >99% ee [5].

-

Isolation: Filter the mixture through a short pad of Celite to remove the transition metal catalyst. Concentrate the filtrate under reduced pressure. To isolate as a stable solid, treat with ethereal HCl to precipitate methyl (3S)-3-amino-4-phenylbutanoate hydrochloride (CAS 186393-25-9).

Caption: Industrial workflow for the asymmetric synthesis and validation of CAS 68978-89-2.

Analytical Validation Parameters

To ensure trustworthiness and reproducibility in the laboratory, the synthesized product must conform to strict analytical parameters.

Table 2: Expected Analytical Signatures

| Analytical Method | Expected Result / Parameter |

| ¹H NMR (400 MHz, CDCl₃) | |

| Chiral HPLC | Column: CHIRALPAK ZWIX(+) (3 µm, 3 x 150 mm). Mobile Phase: 50mM formic acid + 25mM diethylamine in MeOH/MeCN/H₂O. |

| Mass Spectrometry (ESI+) | [M+H]⁺ calculated for C₁₁H₁₆NO₂: 194.11; Found: 194.1. |

References

-

Chemsrc. "CAS No. 186393-25-9 | (S)-Methyl 3-amino-4-phenylbutanoate hydrochloride." Chemical Database. Available at:[Link]

-

Okayama University Scientific Achievement Repository. "Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances (Fasiglifam / TAK-875 Synthesis)." Available at:[Link]

-

Daicel Chiral Technologies. "DL-beta-Homophenylalanine Chiral Application Search and Chromatographic Data." Available at: [Link]

Structural and Synthetic Profiling of (S)-3-Amino-4-phenylbutyric Acid Methyl Ester: A Technical Whitepaper

Executive Summary

The development of peptidomimetics and proteolytically stable active pharmaceutical ingredients (APIs) relies heavily on the integration of unnatural amino acids. (S)-3-amino-4-phenylbutyric acid methyl ester (the methyl ester of

Structural Chemistry and Molecular Dynamics

The architecture of (S)-3-amino-4-phenylbutyric acid methyl ester is defined by a

The (S)-stereocenter is the pivotal structural node. Enantiomeric purity dictates the spatial orientation of the phenyl ring, which is responsible for hydrophobic and

Core structural domains and functional properties of the (S)-enantiomer methyl ester.

Physicochemical Profiling

To ensure predictable behavior during synthetic workflows, the quantitative physicochemical parameters of the compound must be established. The data below summarizes the core metrics of the free base and its commonly utilized hydrochloride salt form 1.

| Property | Value / Description |

| Chemical Name | (S)-3-Amino-4-phenylbutyric acid methyl ester |

| IUPAC Name | Methyl (3S)-3-amino-4-phenylbutanoate |

| Molecular Formula | C₁₁H₁₅NO₂ (Free Base) / C₁₁H₁₆ClNO₂ (HCl Salt) |

| Molecular Weight | 193.24 g/mol (Free Base) / 229.70 g/mol (HCl Salt) |

| Stereochemistry | (S)-configuration at C3 |

| Physical State | White to off-white crystalline solid (as HCl salt) |

| Solubility | Soluble in Methanol, DMSO, DMF; Insoluble in Hexanes |

Mechanistic Role in Drug Development

The primary utility of (S)-3-amino-4-phenylbutyric acid methyl ester lies in the synthesis of unnatural dipeptoids. For example, it is a crucial intermediate in the development of

Stereoselective Synthesis and Esterification Protocol

The synthesis of the methyl ester from the parent

Workflow for the synthesis and validation of (S)-3-amino-4-phenylbutyric acid methyl ester.

Step-by-Step Experimental Methodology

-

Substrate Suspension (Preparation)

-

Action: Suspend 1.0 equivalent of (S)-3-amino-4-phenylbutyric acid in 10 volumes of anhydrous methanol under an inert argon atmosphere.

-

Causality: Anhydrous conditions are strictly required. The presence of water will hydrolyze the intermediate acyl chloride back to the carboxylic acid, severely depressing the yield.

-

-

In Situ HCl Generation (Activation)

-

Action: Cool the suspension to 0 °C using an ice bath. Add 2.0 equivalents of thionyl chloride (

) dropwise over 30 minutes. -

Causality: Direct addition of HCl gas is difficult to quantify.

reacts quantitatively with methanol to generate anhydrous HCl in situ. This protonates the primary amine (forming the HCl salt), preventing it from participating in unwanted side reactions (e.g., intermolecular amidation), while simultaneously acting as the acid catalyst for the Fischer esterification. The 0 °C cooling mitigates the exothermic nature of the reaction, preventing thermal degradation.

-

-

Thermal Condensation (Reaction)

-

Action: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4 to 6 hours.

-

Causality: Refluxing provides the necessary activation energy to drive the equilibrium of the esterification to completion.

-

-

Azeotropic Workup (Isolation)

-

Action: Concentrate the reaction mixture under reduced pressure. Co-evaporate the resulting residue with toluene (2 × 10 mL).

-

Causality: Toluene forms an azeotrope with residual water and HCl. Co-evaporation effectively strips these impurities, yielding a dry, highly pure hydrochloride salt of the methyl ester without the need for aqueous liquid-liquid extraction (which could lead to product loss due to the compound's water solubility).

-

Analytical Validation (Self-Validating System)

To ensure the integrity of the (S)-stereocenter and the absolute completion of the esterification, the protocol must be enclosed within a self-validating analytical loop. Do not proceed to peptide coupling without confirming these three pillars:

-

Reaction Progress (LC-MS): Aliquots taken at 2, 4, and 6 hours must be analyzed. The complete disappearance of the parent mass (

180 -

Structural Confirmation (

H-NMR): Post-workup, -

Stereochemical Integrity (Chiral HPLC): The final product must be run against a racemic standard on a chiral stationary phase (e.g., Chiralcel OD-H). A single peak corresponding to the (S)-enantiomer (Enantiomeric Excess > 99%) validates that the thermal reflux phase did not induce racemization at the C3 carbon.

References

-

(S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537 Source: PubChem, National Center for Biotechnology Information, U.S. National Library of Medicine. URL:[Link]

-

Stereoselective synthesis of piperidines. PhD thesis. Source: Adriaenssens, Louis (2008), University of Glasgow. URL:[Link]

- Source: Horwell, D. C., et al., Google Patents.

Sources

The Definitive Guide to (S)-β-Phe-OMe: Chemical Identifiers, Peptidomimetic Applications, and Synthetic Workflows

Executive Summary

(S)-β-Phe-OMe , formally designated as Methyl (S)-3-amino-3-phenylpropanoate, is an indispensable chiral building block in medicinal chemistry and advanced drug development. By introducing an additional methylene unit into the amino acid backbone, β-amino acids like (S)-β-Phe-OMe fundamentally alter the torsional landscape of resulting peptides. This guide provides a rigorous technical breakdown of its chemical identifiers, its mechanistic role in conferring proteolytic stability to peptidomimetics, and a self-validating synthetic protocol for its generation.

Part 1: Chemical Ontology and Quantitative Identifiers

In commercial and laboratory settings, (S)-β-Phe-OMe is predominantly utilized as a hydrochloride salt to ensure long-term stability and prevent spontaneous auto-condensation or degradation[1]. The quantitative data and structural identifiers for both the free base and the stabilized salt are summarized in the table below for precise inventory and analytical matching.

| Parameter | (S)-β-Phe-OMe (Free Base) | (S)-β-Phe-OMe HCl (Hydrochloride Salt) |

| IUPAC Name | Methyl (3S)-3-amino-3-phenylpropanoate | Methyl (3S)-3-amino-3-phenylpropanoate hydrochloride |

| CAS Registry Number | N/A (Transient) | 144494-72-4 |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 179.22 g/mol | 215.68 g/mol |

| SMILES | O=C(OC)CC1=CC=CC=C1 | O=C(OC)CC1=CC=CC=C1.[H]Cl |

| InChIKey | GYKTZBZYSKZYDB-UHFFFAOYSA-N | GYKTZBZYSKZYDB-FVGYRXGTSA-N |

| Typical Purity | Unstable / Oil | ≥97% (Crystalline Solid) |

Part 2: The Mechanistic Imperative in Peptidomimetics

The primary limitation of traditional α-peptide therapeutics is their rapid degradation by endogenous proteases, resulting in a critically short plasma half-life. The strategic incorporation of β-amino acids such as (S)-β-Phe-OMe circumvents this biological barrier[2].

When (S)-β-Phe-OMe is integrated into a peptide sequence, the extra carbon atom introduces new torsional variables (φ, θ, and ψ). This forces the peptide to adopt highly stable, non-native secondary structures, such as 14-helices or β-hairpins[3]. Because proteolytic enzymes have evolved to recognize the specific spatial arrangement of α-amino acid backbones, the altered geometry of the β-peptide creates a severe steric clash within the enzyme's active site. Consequently, the modified sequence evades recognition entirely. For instance, replacing a native tyrosine residue with β-phenylalanine in pseudosubstrate inhibitors targeting the p60c-src protein tyrosine kinase has been shown to not only preserve target affinity but significantly enhance the inhibitor's functional stability[4].

Fig 1: Proteolytic degradation pathway of α-peptides vs. enzymatic resistance of β-peptides.

Part 3: Synthetic Methodology (The Arndt-Eistert Homologation)

To synthesize (S)-β-Phe-OMe with strict retention of stereochemistry, the Arndt-Eistert homologation of Boc-(S)-Phenylglycine is the gold-standard protocol. This method is preferred over enzymatic transamination when specific esterification and high-throughput chemical scalability are required.

Step-by-Step Protocol & Causality

Step 1: Mixed Anhydride Activation

-

Procedure: Dissolve Boc-(S)-Phenylglycine in anhydrous THF and cool to -15°C under inert gas. Add 1.1 equivalents of N-methylmorpholine (NMM), followed dropwise by 1.05 equivalents of isobutyl chloroformate.

-

Causality: Standard acid chlorides can trigger the formation of oxazolone intermediates, leading to rapid racemization of the chiral center. Activating the carboxylic acid as a mixed anhydride at low temperatures (-15°C) ensures a highly electrophilic carbonyl that is stable enough to prevent both racemization and the formation of unreactive symmetrical anhydrides.

Step 2: Diazoketone Formation

-

Procedure: Filter the precipitated NMM-HCl salt. To the cold filtrate, add an ethereal solution of diazomethane (CH₂N₂, 2.5 equivalents) dropwise. Stir for 2 hours while allowing the reaction to warm to 0°C.

-

Causality: Diazomethane acts as a potent carbon nucleophile, displacing the isobutyl carbonate leaving group. An excess of CH₂N₂ is strictly required to scavenge the liberated isobutyric acid; failure to neutralize this acid results in the protonation of the diazoketone, yielding an unwanted chloromethyl ketone byproduct.

Step 3: Wolff Rearrangement

-

Procedure: Concentrate the diazoketone in vacuo and redissolve in anhydrous methanol. Add a catalytic solution of silver benzoate (PhCOOAg, 0.1 eq) dissolved in triethylamine. Stir at room temperature in the dark for 3 hours.

-

Causality: The Ag(I) catalyst drives the extrusion of nitrogen gas, triggering a concerted 1,2-alkyl shift to form a highly reactive ketene intermediate. Because the reaction is conducted in methanol, the solvent immediately traps the ketene via nucleophilic addition. This concerted mechanism guarantees 100% retention of the (S)-configuration, yielding Boc-(S)-β-Phe-OMe.

Step 4: Deprotection and Salt Precipitation

-

Procedure: Concentrate the mixture, dissolve the residue in ethyl acetate, and wash with 1M NaHSO₄ and saturated NaHCO₃ to remove silver salts and unreacted acid. Dry over MgSO₄ and evaporate. Dissolve the crude Boc-(S)-β-Phe-OMe in 4M HCl in dioxane and stir for 1 hour. Evaporate to dryness and triturate with diethyl ether to yield the crystalline (S)-β-Phe-OMe hydrochloride.

-

Causality: Anhydrous 4M HCl in dioxane selectively cleaves the tert-butyl carbamate (Boc) group without hydrolyzing the methyl ester. The resulting product precipitates as a stable hydrochloride salt, effectively halting any intermolecular aminolysis (lactamization) that the free base might undergo.

Fig 2: Step-by-step Arndt-Eistert homologation workflow yielding (S)-β-Phe-OMe HCl.

Part 4: Analytical Validation & Quality Control

To ensure the protocol operates as a self-validating system, the final (S)-β-Phe-OMe HCl must be subjected to the following orthogonal analytical checks:

-

¹H NMR (400 MHz, DMSO-d₆): The defining markers of success are the appearance of a diastereotopic methylene signal (

-CH₂) integrating to 2H around 2.9–3.1 ppm, a distinct methine proton ( -

Chiral HPLC: Run on a Chiralcel OD-H column (Hexane/IPA 90:10). The (S)-enantiomer must show an enantiomeric excess (ee) of >98%. Any peak corresponding to the (R)-enantiomer indicates a failure in temperature control during Step 1.

-

LC-MS (ESI+): The mass spectrum must yield a dominant [M+H]⁺ peak at m/z 180.1, confirming the molecular weight of the free base (179.22 g/mol ) liberated during ionization.

References

-

ACS Publications. "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry". Journal of Medicinal Chemistry. URL:[Link]

-

PubMed. "Development and Characterization of Potent and Specific Peptide Inhibitors of p60c-src Protein Tyrosine Kinase Using Pseudosubstrate-Based Inhibitor Design Approach". Journal of Peptide Research. URL:[Link]

-

ResearchGate. "Beta-amino acids: versatile peptidomimetics". Current Medicinal Chemistry. URL:[Link]

Sources

- 1. (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride | 144494-72-4 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Development and characterization of potent and specific peptide inhibitors of p60c-src protein tyrosine kinase using pseudosubstrate-based inhibitor design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Positional Isomerism in GABA Analogues: A Comparative Technical Analysis of Phenibut and 3-Amino-4-Phenylbutanoate

Executive Summary

This technical guide addresses the critical distinction between two positional isomers that share the molecular formula

-

Phenibut (4-amino-3-phenylbutanoic acid): A

-amino acid and lipophilic analogue of GABA.[1] It functions as a central nervous system depressant with agonist activity at GABA-B receptors and antagonism at -

3-Amino-4-phenylbutanoate (

-homophenylalanine): A

Core Thesis: The shift of the amino group from position 4 to position 3 alters the molecule from a neurotransmitter analogue (Phenibut) to a peptidomimetic scaffold (

Structural & Chemical Divergence

The primary differentiator is the backbone chain length separating the amino and carboxyl functionalities.

IUPAC and Backbone Analysis

| Feature | Phenibut | 3-Amino-4-Phenylbutanoate |

| IUPAC Name | 4-amino-3-phenylbutanoic acid | 3-amino-4-phenylbutanoic acid |

| Common Name | ||

| Amino Acid Class | ||

| Chirality | Chiral at C3 ( | Chiral at C3 ( |

| Pharmacophore | GABA backbone + Phenyl ring | Phenylalanine backbone + Methylene insertion |

| Charge Separation | ~4.5–6.0 Å (flexible) | ~3.5–4.5 Å (rigidified) |

Structural Visualization (DOT Diagram)

The following diagram illustrates the positional isomerism. Note the shift of the amino group relative to the phenyl ring.

Figure 1: Backbone comparison highlighting the positional shift of functional groups. Phenibut extends the amino group to the gamma position, mimicking GABA.[3][4][5][6]

Pharmacological Profiles[5][7][8][9][10][11]

Phenibut: The GABA Mimic

Phenibut mimics the structure of

-

Mechanism: Agonist at GABA-B receptors (metabotropic) and blocker of

subunit of VGCCs. -

SAR Requirement: The distance between the zwitterionic ammonium and carboxylate groups corresponds to the specific binding pocket of the GABA-B receptor.

3-Amino-4-Phenylbutanoate: The Peptidomimetic

This isomer is a

-

Lack of GABA Affinity: The shortened distance (2 carbons between N and COOH vs. 3 in Phenibut) prevents effective binding to GABA-B or GABA-A receptors.

-

Protease Stability:

-amino acids are resistant to proteolysis by endogenous peptidases. Consequently, 3-amino-4-phenylbutanoate is used as a scaffold in drug design to increase the half-life of peptide drugs (e.g., acting as a transition state mimic for protease inhibitors like aminopeptidase N).

Experimental Protocols: Synthetic Pathways

The synthesis of these two isomers requires fundamentally different approaches due to the position of the amino group.

Phenibut Synthesis (Michael Addition Route)

Objective: Introduce a nitromethane group to a cinnamate derivative, followed by reduction.

-

Reagents: Benzaldehyde, Nitromethane, Ammonium Acetate, Lithium Aluminum Hydride (LAH).

-

Step 1 (Henry Reaction): Condensation of benzaldehyde with nitromethane yields

-nitrostyrene. -

Step 2 (Michael Addition): Addition of dimethyl malonate to

-nitrostyrene (followed by hydrolysis/decarboxylation) OR direct reduction of a precursor. A common industrial route involves the condensation of benzaldehyde with acetoacetate, but the Nitromethane/Malonate route is preferred for high-purity lab scale.

3-Amino-4-Phenylbutanoate Synthesis (Arndt-Eistert Homologation)

Objective: Extend the carbon chain of Phenylalanine by one methylene unit.

-

Reagents: N-protected Phenylalanine (Boc-Phe-OH), Isobutyl chloroformate, Diazomethane, Silver Benzoate.

-

Step 1 (Activation): Formation of the mixed anhydride.

-

Step 2 (Diazoketone Formation): Reaction with diazomethane to form

-diazoketone. -

Step 3 (Wolff Rearrangement): Silver-catalyzed rearrangement in the presence of water/alcohol to yield the

-amino acid.

Synthetic Workflow Diagram

Figure 2: Divergent synthetic pathways. Phenibut is built via chain elongation of a benzaldehyde core, whereas 3-amino-4-phenylbutanoate is typically synthesized by homologation of the amino acid Phenylalanine.

Analytical Differentiation

To validate the identity of the specific isomer, Nuclear Magnetic Resonance (NMR) is the gold standard.

| Analytical Method | Phenibut (Gamma) | 3-Amino-4-Phenylbutanoate (Beta) |

| 1H NMR (Methine) | Methine proton (CH-Ph) appears at ~3.5 ppm (beta position). | Methine proton (CH-NH2) appears at ~3.8 ppm (beta position). |

| 1H NMR (Methylene) | Two methylene groups (alpha and gamma). Gamma-CH2 (next to NH2) is distinct at ~3.0 ppm . | Two methylene groups (alpha and gamma).[8][9] Gamma-CH2 (benzylic) appears at ~2.8 ppm . |

| Mass Spectrometry | Fragmentation often yields tropylium ion ( | Fragmentation yields phenylalanine-like immonium ions ( |

Protocol: 1H NMR Setup

-

Solvent:

(Deuterium Oxide) is preferred for hydrochloride salts. -

Concentration: 10 mg sample in 0.6 mL solvent.

-

Reference: TSP (Trimethylsilylpropanoic acid) internal standard.

-

Critical Observation: Look for the splitting pattern of the benzylic protons. In 3-amino-4-phenylbutanoate, the benzylic protons (C4) will couple only to the chiral methine (C3), appearing as a doublet (or dd). In Phenibut, the benzylic position is the chiral center itself (C3), so the protons attached to the ring are aromatic, and the aliphatic chain signals are distinct.

References

-

Lapin, I. (2001).[9] Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug.[4][6][9] CNS Drug Reviews, 7(4), 471–481.[9] Link

-

Dambrova, M., et al. (2008).[5] Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. Link

-

Winiwarter, S., et al. (1998). Correlation of human intestinal permeation of amino acid analogues. Journal of Medicinal Chemistry, 41(25), 4939-4949. (Discusses transport of beta-amino acids). Link

-

PubChem. (n.d.). 4-Amino-3-phenylbutanoic acid (Phenibut).[1][6][10] National Library of Medicine. Link

-

PubChem. (n.d.). 3-Amino-4-phenylbutanoic acid (Beta-Homophenylalanine).[2] National Library of Medicine. Link

Sources

- 1. CAS 3060-41-1: 3-Amino-4-phenylbutyric acid hydrochloride [cymitquimica.com]

- 2. (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE [drugs.ncats.io]

- 7. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GABAA receptor - Wikipedia [en.wikipedia.org]

- 9. CAS#:3060-41-1 | 3-Amino-4-phenylbutyric acid hydrochloride | Chemsrc [chemsrc.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

(3S)-3-amino-4-phenylbutanoic acid methyl ester synonyms

Part 1: Introduction & Compound Identity

(3S)-3-amino-4-phenylbutanoic acid methyl ester is a chiral

This compound is of particular significance in medicinal chemistry as a structural analog to the core pharmacophore of Sitagliptin (Januvia) , a DPP-4 inhibitor used for type 2 diabetes. While Sitagliptin utilizes a trifluorinated derivative with (R)-stereochemistry, the (S)-non-fluorinated analog discussed here is essential for structure-activity relationship (SAR) studies, impurity profiling, and the development of novel

Nomenclature & Synonyms

Accurate identification is paramount due to the potential for confusion with regioisomers (e.g., Phenibut derivatives) and enantiomers.

| Category | Primary Name / Synonym | Notes |

| IUPAC Name | Methyl (3S)-3-amino-4-phenylbutanoate | Preferred systematic name. |

| Common Name | (S)- | Widely used in peptide chemistry. |

| CAS Registry (Acid) | 26250-87-3 | Refers to the parent acid. |

| CAS Registry (Ester) | Not widely listed; refer as ester of 26250-87-3 | Often generated in situ or as HCl salt. |

| Abbreviation | H-(S)- | Standard peptide notation. |

| Regio-isomer Alert | Distinct from Methyl 4-amino-3-phenylbutanoate | The latter is the ester of Phenibut ( |

Part 2: Physicochemical Profile

The following properties characterize the free base and its common salt forms. Note that the free base is often an oil, while the hydrochloride salt is a stable crystalline solid.

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 193.24 g/mol |

| Physical State | Viscous oil (Free Base) / White solid (HCl Salt) |

| Chirality | (S)-enantiomer |

| Solubility | Soluble in MeOH, DCM, EtOAc; HCl salt soluble in water.[2] |

| Purity Marker | Enantiomeric Excess (ee) > 98% required for pharma use. |

Part 3: Synthetic Pathways

The synthesis of (3S)-3-amino-4-phenylbutanoic acid methyl ester is most reliably achieved via Arndt-Eistert Homologation starting from L-Phenylalanine. This route preserves stereochemistry and allows for direct ester formation.[3]

Protocol: Arndt-Eistert Homologation

Reaction Overview:

-

Activation: N-protected L-Phenylalanine is converted to a mixed anhydride.

-

Diazotization: Reaction with diazomethane yields the

-diazoketone.[4] -

Wolff Rearrangement: Silver-catalyzed rearrangement in methanol yields the target methyl ester directly.

Step-by-Step Methodology:

-

Preparation of Mixed Anhydride:

-

Dissolve Boc-L-Phenylalanine (1.0 eq) in anhydrous THF under

at -15°C. -

Add N-Methylmorpholine (NMM) (1.1 eq) followed by Isobutyl chloroformate (1.1 eq).

-

Stir for 15-20 minutes. Mechanism: Formation of the mixed anhydride activates the carboxyl group.

-

-

Formation of Diazoketone:

-

Filter the mixture to remove NMM salts (under inert atmosphere).

-

Add the filtrate slowly to a solution of Diazomethane (excess, ~2.5 eq) in diethyl ether at 0°C.

-

Safety Note: Diazomethane is explosive and toxic.[3] Use a blast shield and specialized glassware.

-

Stir for 2 hours, then evaporate solvent to yield the yellow crystalline diazoketone .

-

-

Wolff Rearrangement (The Key Step):

-

Dissolve the crude diazoketone in anhydrous Methanol .

-

Add a catalytic amount of Silver Benzoate (0.1 eq) dissolved in Triethylamine.

-

Observation: Evolution of

gas indicates reaction progress. -

Stir at room temperature until gas evolution ceases (typically 1-3 hours).

-

Mechanism:[5][6] The diazoketone converts to a ketene intermediate, which is immediately trapped by methanol to form the methyl ester.

-

-

Deprotection (Optional):

-

If the free amine is required, treat the Boc-protected ester with 4M HCl in Dioxane to yield (S)-3-amino-4-phenylbutanoic acid methyl ester hydrochloride .

-

Part 4: Visualization of Technical Workflows

Figure 1: Nomenclature & Structural Identity Map

This diagram clarifies the relationship between the target compound, its parent amino acid, and the Sitagliptin analog.

Caption: Structural relationship map distinguishing the target beta-amino ester from its parent acid, Sitagliptin analogs, and gamma-amino isomers.

Figure 2: Arndt-Eistert Synthesis Workflow

A logical flow of the synthesis from L-Phenylalanine to the target methyl ester.

Caption: Step-by-step Arndt-Eistert homologation pathway for the synthesis of the beta-amino acid methyl ester.

Part 5: Applications in Drug Development

-

Peptidomimetics: The incorporation of

-amino acids into peptide chains (" -

Sitagliptin Impurity Profiling: During the manufacture of Sitagliptin, the non-fluorinated analog (derived from phenylalanine impurities in the starting material) can form. This compound serves as a critical reference standard for HPLC quality control to ensure the purity of the final API.

-

Chiral Resolution Agents: The free acid derived from this ester is used as a resolving agent for chiral amines due to its high enantiomeric purity and rigid structural backbone.

References

-

Podlech, J., & Seebach, D. (1995).[4] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471-472. Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2761537, (S)-3-Amino-4-phenylbutanoic acid." PubChem. Link

-

Organic Chemistry Portal. "Arndt-Eistert Synthesis." Organic-Chemistry.org. Link

-

BenchChem. "Technical Guide to Methyl 4-amino-3-phenylbutanoate" (Distinction reference). BenchChem.[1] Link

Sources

In-Depth Technical Guide: Beta-Amino Acid Ester Derivatives in Medicinal Chemistry

Executive Summary

Beta-amino acid ester derivatives represent a pivotal class of compounds in modern medicinal chemistry, serving three distinct but interconnected roles: as robust peptidomimetic building blocks , as prodrug moieties for enhanced bioavailability, and as versatile synthetic intermediates for complex active pharmaceutical ingredients (APIs).[1][2][3] Unlike their

Part 1: Structural & Mechanistic Foundations

Structural Isomerism and Nomenclature

The fundamental distinction between

-

-amino acids: Side chain (R) attached to the C

-

-amino acids: Side chain (R) attached to the C

- -amino acids: Disubstituted at both positions.

Physicochemical Properties

The esterification of the carboxyl terminus significantly alters the physicochemical profile, primarily increasing lipophilicity (

Table 1: Comparative Properties of

| Feature | Medicinal Chemistry Impact | ||

| Backbone Length | 3 atoms (N-C | 4 atoms (N-C | Increased flexibility; distinct folding patterns.[5] |

| Proteolytic Stability | Low (rapid hydrolysis) | High (resistant to peptidases) | Extended half-life in plasma/cytosol. |

| Secondary Structure | 3 | Novel protein-protein interaction inhibitors. | |

| Metabolic Fate | Rapid metabolism | Slow metabolism | Sustained drug exposure. |

Part 2: Synthetic Methodologies

The Arndt-Eistert Homologation

The most authoritative method for converting

Mechanism & Causality:

-

Activation: The carboxylic acid is converted to a mixed anhydride or acid chloride to allow nucleophilic attack by diazomethane.

-

Diazoketone Formation: Reaction with diazomethane (

) yields the -

Wolff Rearrangement: Silver (Ag(I)) or light/heat induces the loss of

, generating a highly reactive ketene intermediate. -

Nucleophilic Trap: The ketene is trapped by an alcohol (R'OH) to form the target

-amino ester.

Critical Control Point: The Wolff rearrangement must be conducted in the presence of the desired alcohol to form the ester directly. Exclusion of water is vital to prevent side-reaction to the free acid.

Figure 1: Workflow of the Arndt-Eistert Homologation for

Enzymatic Kinetic Resolution

For racemic

Methodology:

Lipase B from Candida antarctica (CAL-B) is frequently employed. The enzyme selectively hydrolyzes the ester bond of one enantiomer (typically the

-

Solvent Choice: Hydrophobic organic solvents (e.g., MTBE, Diisopropyl ether) favor the stability of the ester substrate and control the water activity (

) required for hydrolysis. -

Selectivity (E-value): An E-value > 200 indicates a highly efficient resolution.

Figure 2: Enzymatic Kinetic Resolution workflow using Lipase B.

Part 3: Medicinal Chemistry Applications[2][3][5][6][7]

Prodrug Strategies

-amino acid esters are utilized to improve the oral bioavailability of polar drugs. The ester moiety masks the charged carboxylate, increasing lipophilicity.-

Mechanism: Upon absorption, plasma esterases (e.g., carboxylesterases) hydrolyze the ester, releasing the active

-amino acid. -

Transporter Targeting: Specific amino acid esters can target the PEPT1 transporter in the intestinal lumen, significantly enhancing uptake compared to passive diffusion.

Peptidomimetics & Stability

Incorporating

-

Proteolytic Resistance: The additional methylene group prevents the catalytic triad of proteases (like chymotrypsin) from effectively cleaving the amide bond.

-

Case Study: Sitagliptin Intermediate: Sitagliptin (Januvia) contains a

-amino amide core.[3] The synthesis often proceeds through a

Part 4: Experimental Protocols

Protocol 1: Synthesis of Fmoc- -Homoamino Acid Methyl Esters (Arndt-Eistert)

Source Adaptation: Standard Arndt-Eistert procedures [1, 4].

Reagents:

-

N-Fmoc-

-amino acid (1.0 eq) -

Isobutyl chloroformate (1.1 eq)

-

N-methylmorpholine (NMM) (1.1 eq)

-

Diazomethane (excess, in ether) (Caution: Explosive/Toxic)

-

Silver benzoate (0.1 eq)

-

Methanol (anhydrous)

Step-by-Step:

-

Mixed Anhydride Formation: Dissolve Fmoc-amino acid in dry THF under

at -15°C. Add NMM, followed by dropwise addition of isobutyl chloroformate. Stir for 15 min. -

Diazoketone Synthesis: Filter off NMM salts (optional) or directly add the pre-cooled diazomethane solution (in ether) to the reaction mixture at -15°C. Allow to warm to RT and stir for 3 hours.

-

Workup 1: Quench excess diazomethane with dilute acetic acid. Wash with sat.

and brine. Dry ( -

Wolff Rearrangement: Dissolve the diazoketone in anhydrous Methanol. Add triethylamine (1.1 eq) and Silver Benzoate (catalytic).

-

Reaction: Stir at RT or reflux (depending on substrate) until

evolution ceases (approx. 1-4 h). The solution will turn black (Ag precipitate). -

Purification: Filter through Celite. Concentrate filtrate. Purify via flash chromatography (Hexane/EtOAc) to obtain the Fmoc-

-amino methyl ester.

Protocol 2: In Vitro Plasma Stability Assay

Validates the "prodrug" potential of the ester derivative.

Materials:

-

Test Compound (

-amino ester)[3][6] -

Pooled Human Plasma (heparinized)

-

Phosphate Buffered Saline (PBS, pH 7.4)

-

Internal Standard (e.g., Verapamil)

-

Acetonitrile (ACN)

Workflow:

-

Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1

M in pre-warmed (37°C) plasma. -

Incubation: Incubate the mixture in a shaking water bath at 37°C.

-

Sampling: At time points

min, remove 50 -

Quenching: Immediately add 200

L of ice-cold ACN containing the Internal Standard to precipitate proteins and stop esterase activity. -

Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. Time. Calculate half-life (

Figure 3: Workflow for determining plasma stability of ester derivatives.

References

-

Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Advances. Available at: [Link]

-

Enantioselective synthesis of β-amino acid derivatives via the Michael Addition. Journal of the American Chemical Society. Available at: [Link]

-

Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI Molecules. Available at: [Link]

-

Preparation of N-Fmoc-Protected β2- and β3-Amino Acids. Helvetica Chimica Acta. Available at: [Link]

-

Plasma Stability Assay Protocol. Cyprotex. Available at: [Link]

- Sitagliptin Synthesis and Intermediates.Google Patents (WO2009064476A1).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. upcommons.upc.edu [upcommons.upc.edu]

- 5. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of beta-peptides using methyl (3S)-3-amino-4-phenylbutanoate

Advanced Synthesis of -Peptides Using Methyl (3S)-3-amino-4-phenylbutanoate

Executive Summary

The development of peptidomimetics has revolutionized drug discovery by addressing the inherent pharmacokinetic limitations of natural

Methyl (3S)-3-amino-4-phenylbutanoate, also known as

Strategic Design & Mechanistic Causality

The Role of the Methyl Ester

In solution-phase peptide synthesis, the C-terminus must be robustly protected to prevent uncontrolled oligomerization. The methyl ester of

Workflow for integrating β³-hPhe-OMe into solution-phase and solid-phase β-peptide synthesis.

Activation Chemistry: Why HATU?

The additional methylene unit in

Mechanistic pathway of HATU-mediated amide bond formation for hindered β-amino acids.

Quantitative Optimization Data

The table below summarizes the empirical coupling efficiencies of

| Coupling Reagent | Base | Solvent | Reaction Time (h) | Isolated Yield (%) | Epimerization (%) |

| EDC / HOBt | NMM | DMF | 12.0 | 65.2 | < 2.0 |

| BOP / HOBt | NMM | DMF | 4.0 | 82.4 | < 1.0 |

| HATU | DIPEA | DMF | 1.0 | > 95.0 | Not Detected |

Data represents the solution-phase coupling of Fmoc-

Experimental Protocols (Self-Validating Systems)

Protocol A: Solution-Phase Coupling (N-Terminal Extension)

This protocol details the HATU-mediated coupling of an Fmoc-protected

Step 1: Reagent Preparation

-

In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the incoming Fmoc-β-Xaa-OH (1.1 equiv.) and HATU (1.1 equiv.) in anhydrous DMF to achieve a concentration of 0.2 M.

-

Causality Note: Anhydrous conditions prevent the premature hydrolysis of the highly reactive uronium species.

Step 2: Carboxylate Activation

-

Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) dropwise to the stirring mixture at room temperature.

-

Validation Checkpoint 1: Stir for 5 minutes. The solution will transition to a pale yellow color, visually confirming the formation of the active OAt ester.

Step 3: Aminolysis

-

Dissolve methyl (3S)-3-amino-4-phenylbutanoate (1.0 equiv.) in a minimal volume of anhydrous DMF and add it dropwise to the activated ester solution.

-

Stir the reaction mixture at room temperature for 1–2 hours.

-

Validation Checkpoint 2: Monitor the reaction via TLC (EtOAc/Hexane 1:1). Perform a Ninhydrin stain; the complete disappearance of the primary amine spot (free

-hPhe-OMe) validates the end of the reaction.

Step 4: Workup & Purification

-

Quench the reaction by adding a 10-fold volume of distilled water, then extract with Ethyl Acetate (3x).

-

Wash the combined organic layers sequentially with 1M HCl (to remove DIPEA), saturated NaHCO

(to remove acidic byproducts and HOAt), and brine. -

Dry over anhydrous Na

SO -

Validation Checkpoint 3: Analyze the crude product via LC-MS to confirm the [M+H]

mass corresponding to the target Fmoc-Dipeptide-OMe.

Protocol B: Mild Saponification for SPPS Integration

To utilize the synthesized dipeptide block in standard Fmoc-SPPS, the C-terminal methyl ester must be converted to a free carboxylic acid without disturbing the Fmoc group or the chiral centers.

Step 1: Solvent Preparation

-

Dissolve the purified Fmoc-Dipeptide-OMe in a mixture of THF/H

O (3:1 v/v) to a concentration of 0.1 M. -

Cool the solution to 0 °C using an ice bath. Causality Note: Strict temperature control at 0 °C is mandatory to prevent base-catalyzed premature cleavage of the Fmoc protecting group.

Step 2: Hydrolysis

-

Prepare a 1.0 M aqueous solution of LiOH·H2O (1.5 equiv.) and add it dropwise to the stirring dipeptide solution.

-

Stir at 0 °C for exactly 2 hours.

-

Validation Checkpoint 4: Monitor via TLC. The disappearance of the higher R

methyl ester spot and the appearance of a baseline/lower R

Step 3: Acidification & Recovery

-

While maintaining the temperature at 0 °C, carefully acidify the reaction mixture to pH 2–3 using cold 1M HCl.

-

Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na

SO -

Validation Checkpoint 5: Perform LC-MS to verify the [M+H]

of the Fmoc-Dipeptide-OH. The building block is now validated and ready for loading onto a solid support (e.g., Wang or 2-CTC resin) for automated SPPS.

References

1.[2] Seebach, D., Beck, A. K., & Capone, S. (2009). Enantioselective Preparation of β²-Amino Acid Derivatives for β-Peptide Synthesis. Synthesis. 2.[1] Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. Current Medicinal Chemistry. 3.[3] Kasim, J. K., et al. (2018). Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system. RSC Advances.

protocol for Arndt-Eistert homologation of phenylalanine

Protocol: Arndt-Eistert Homologation of -Boc-L-Phenylalanine

Target: Synthesis of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid (Boc-

Executive Summary & Strategic Analysis

The Arndt-Eistert homologation is the gold-standard methodology for converting

This protocol details the conversion of

Key Technical Decisions:

-

Activation Strategy: We utilize the Mixed Anhydride Method (Isobutyl chloroformate/NMM). Acid chlorides (using

) are avoided as they generate HCl, which can cleave the Boc group or induce racemization. -

Diazo Source: Traditional Diazomethane (

) is utilized for maximum yield. While TMS-diazomethane is a safer liquid alternative, it often requires methanol for activation, which can prematurely quench the mixed anhydride. -

Rearrangement Catalyst: Silver Benzoate (

) is selected over Silver Oxide (

Critical Safety Protocol: Diazomethane Handling

WARNING: Diazomethane is explosive, highly toxic, and a potent allergen.[2] This protocol must be performed in a high-velocity fume hood behind a blast shield.

-

Glassware: Use only fire-polished glassware. NEVER use ground-glass joints or scratched flasks for diazomethane generation or storage; rough surfaces can trigger detonation.[2] Use rubber stoppers.

-

Light: Keep diazomethane solutions away from direct sunlight or intense artificial light.[2]

-

Neutralization: Quench excess diazomethane with dilute acetic acid in diethyl ether until nitrogen evolution ceases and the yellow color fades.

-

PPE: Double nitrile gloves, face shield, and lab coat are mandatory.

Mechanism & Pathway Visualization

The reaction proceeds through a Wolff Rearrangement of an

Figure 1: Mechanistic pathway of Arndt-Eistert homologation showing the critical Wolff Rearrangement step.

Detailed Experimental Protocol

Phase 1: Synthesis of the -Diazoketone

Objective: Activate the carboxylic acid without racemization and convert to diazoketone.

Reagents:

- -Boc-L-Phenylalanine (10.0 mmol, 2.65 g)

- -Methylmorpholine (NMM) (11.0 mmol, 1.21 mL)

-

Isobutyl chloroformate (11.0 mmol, 1.43 mL)

-

Diazomethane (approx. 15-20 mmol in

) - Freshly prepared -

Anhydrous THF (50 mL)

Procedure:

-

Activation: Dissolve Boc-Phe-OH in anhydrous THF under Argon/Nitrogen. Cool to -15°C (ice/salt bath).

-

Base Addition: Add NMM dropwise. Stir for 5 minutes.

-

Anhydride Formation: Add isobutyl chloroformate dropwise over 10 minutes. Ensure temperature does not rise above -10°C. A white precipitate (NMM

HCl) will form. Stir for 15 minutes at -15°C.-

Expert Insight: Do not extend this time significantly; mixed anhydrides are unstable and can disproportionate.

-

-

Filtration (Optional but Recommended): Quickly filter the cold mixture through a glass frit (under inert gas if possible) to remove amine salts. This yields a cleaner diazoketone.[5]

-

Diazotization: Add the cold mixed anhydride solution slowly to a pre-cooled (0°C) solution of diazomethane in ether.

-

Note: Do not add diazomethane to the anhydride; adding anhydride to diazomethane ensures the diazo reagent is always in excess, preventing the formation of chloromethyl ketones.

-

-

Reaction: Allow to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Quench: If yellow color persists, bubble

through the solution to remove excess -

Workup: Wash with sat.

, water, and brine. Dry over-

Validation: Check IR.[5] Look for strong diazo peak at ~2100 cm⁻¹ .

-

Phase 2: Wolff Rearrangement (Homologation)

Objective: Rearrange the diazoketone to the ketene and trap with nucleophile.[8]

Variant A: Synthesis of Methyl Ester (Boc-

-

Solvent: Methanol (MeOH)

-

Catalyst: Silver Benzoate (

) / Triethylamine (TEA)

Variant B: Synthesis of Free Acid (Boc-

Procedure (for Free Acid):

-

Dissolve the crude diazoketone (from Phase 1) in THF (30 mL).

-

Add water (3-5 mL). The solution must be homogeneous; add more THF if cloudy.

-

Add TEA (1.1 eq).

-

Catalyst Addition: Add Silver Benzoate (0.1 eq, ~230 mg) dissolved in TEA (1 mL) or add as a solid in portions.

-

Observation: Evolution of nitrogen gas (

) will occur immediately. The reaction turns black (colloidal silver).

-

-

Ultrasound Optimization (Optional): Sonication of the reaction mixture (standard cleaning bath) significantly accelerates this step (from 2-4 hours to <30 mins) and often improves yield [1].

-

Completion: Stir until

evolution ceases (usually 1-3 hours without sonication). -

Workup: Filter through Celite to remove silver residues. Evaporate THF.

-

Acid-Base Extraction:

-

Dissolve residue in sat.

. Wash with Ether (removes neutral side products). -

Acidify aqueous layer to pH 2-3 with 1M

(Use -

Extract with Ethyl Acetate (3x). Dry and concentrate.

-

Data & Troubleshooting

Yield & Characterization Expectations

| Parameter | Standard Expectation | Notes |

| Diazoketone Yield | 85 - 95% | Yellow solid/oil. Stable at -20°C. |

| Final Yield | 70 - 85% | Lower yields often due to poor silver removal or incomplete rearrangement. |

| Enantiomeric Excess | >98% | Arndt-Eistert is stereoconservative. |

| IR Signature | ~2100 cm⁻¹ (Diazo) | Disappears upon successful rearrangement. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Chloromethyl Ketone impurity | HCl was not scavenged; Diazomethane was limiting. | Ensure NMM is fresh. Add Mixed Anhydride TO the Diazomethane (inverse addition). |

| Racemization | Activation temperature too high; Base too strong. | Keep activation at -15°C. Use NMM (weaker base) instead of TEA during activation. |

| Incomplete Rearrangement | Catalyst poisoning or poor solubility. | Use Ultrasound (sonication).[7] Ensure Silver Benzoate is fresh. |

| Explosion/Pop | Ground glass joints or rough stir bar. | STOP. Review safety protocols. Use only fire-polished glass and Teflon-coated magnetic bars. |

References

-

Müller, A., Vogt, C., & Sewald, N. (1998).[5][7][9] Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement.[5][7] Synthesis, 1998(6), 837-841.

-

Podlech, J., & Seebach, D. (1995).[7][10] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471-472.

-

Lardicci, L., et al. (Organic Syntheses). (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic Acid.[1][11] Organic Syntheses, Coll.[1][2][12] Vol. 10, p.194 (2004); Vol. 79, p.1 (2002).

-

Matthews, J. L., et al. (1996). Enantioselective Synthesis of Beta-Amino Acids. Journal of the Chemical Society, Perkin Transactions 1.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Arndt-Eistert Synthesis [organic-chemistry.org]

- 8. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 9. Wolff-Rearrangement [organic-chemistry.org]

- 10. The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: Expanding the Peptidic Universe with β-Amino Acids

An Application Guide to Solid-Phase Peptide Synthesis (SPPS) with β-Homophenylalanine

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, enables the stepwise assembly of amino acids into peptides on an insoluble polymer support.[1][2] This method simplifies the purification process by allowing excess reagents and by-products to be washed away after each step.[1] While SPPS has perfected the synthesis of natural peptides, the frontier of drug discovery and materials science increasingly relies on the incorporation of non-canonical amino acids to impart novel structural and functional properties.

Among the most promising of these are β-amino acids. With an additional carbon atom in their backbone compared to their α-amino acid counterparts, β-amino acids introduce unique conformational constraints and, critically, enhanced resistance to enzymatic degradation by proteases.[3][4] This guide provides a detailed application protocol for the incorporation of a specific and valuable unnatural amino acid, β-homophenylalanine (β-hPhe), into a peptide sequence using the widely adopted Fmoc/tBu orthogonal protection strategy.[5][6] β-hPhe, with its hydrophobic phenyl side chain, is a key building block for creating peptidomimetics with defined secondary structures and improved pharmacokinetic profiles.[7][8]

This document is intended for researchers, chemists, and drug development professionals, offering both a theoretical framework and actionable, field-tested protocols for the successful synthesis of β-hPhe-containing peptides.

Core Principles & Strategic Considerations

The success of any peptide synthesis hinges on a robust chemical strategy. The Fmoc/tBu approach is the most common methodology today and is the focus of this guide.[9] It employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the Nα-amino group and acid-labile groups, typically tert-butyl (tBu) based, for the permanent protection of reactive amino acid side chains.[5][10] This "orthogonal" scheme ensures that the side-chain protecting groups remain intact during the repeated Nα-deprotection steps of the synthesis cycle.[10]

The Unique Challenge of β-Amino Acids

While the principles of SPPS remain the same, the introduction of β-amino acids like β-hPhe presents specific challenges that require protocol modifications:

-

Steric Hindrance and Slower Kinetics: The extended backbone of β-amino acids increases steric bulk around the reacting carboxyl and amino groups. This can significantly slow down the rate of amide bond formation compared to α-amino acids. Standard coupling conditions may result in incomplete reactions and deletion sequences.

-

Aggregation: Peptides rich in hydrophobic residues are prone to aggregation on the solid support, which can hinder reagent access and lead to failed synthesis.[11] The unique folding propensities of β-amino acids can either mitigate or exacerbate this issue depending on the sequence.

To overcome these challenges, careful optimization of resin choice, coupling reagents, and reaction times is paramount.

Diagram: The Fmoc/tBu Solid-Phase Peptide Synthesis Cycle

Caption: The iterative cycle of Fmoc-SPPS.

Materials, Reagents, and Equipment

Resins

The choice of resin determines the C-terminal functional group of the final peptide.

| Resin Type | C-Terminal Group | Acid Sensitivity | Recommended Use |

| Wang Resin | Carboxylic Acid (-COOH) | High (TFA) | Standard synthesis of peptide acids. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid (-COOH) | Very High (Mild Acid) | Ideal for protecting acid-sensitive residues and preparing protected peptide fragments.[12][13] |

| Rink Amide Resin | Amide (-CONH₂) | High (TFA) | Standard synthesis of peptide amides.[12] |

Reagents

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Methanol (MeOH), Diethyl ether (cold).

-

Amino Acids: Fmoc-protected α-amino acids, Fmoc-L-β-homophenylalanine (Fmoc-L-β-hPhe-OH).[7]

-

Coupling Reagents: See table below.

-

Bases: N,N-Diisopropylethylamine (DIPEA).

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), deionized water.

-

Monitoring: Ninhydrin (for Kaiser test).[1]

Coupling Reagents: The Key to Efficiency

For sterically hindered residues like β-hPhe, standard carbodiimide activators (e.g., DIC/HOBt) are often insufficient. More potent uronium/phosphonium salt-based reagents are required.[5][14]

| Reagent | Name | Type | Key Advantage |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium Salt | Robust, common, and effective for most couplings.[5] |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | Highly efficient, generates a reactive OAt-ester, excellent for hindered couplings.[5][14] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Very effective, particularly in reducing racemization.[5] |

Expert Recommendation: For incorporating β-hPhe, HATU is the preferred coupling reagent due to its superior activation efficiency, which helps to drive the sluggish reaction to completion.

Detailed Experimental Protocols

Protocol 1: Resin Swelling and Preparation

Rationale: The polystyrene resin beads must be fully swollen to allow reagents to permeate the polymer matrix and access the reactive sites.[9]

-

Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a suitable SPPS reaction vessel.

-

Add DMF (approx. 10 mL per gram of resin) to the vessel.

-

Agitate the resin slurry gently (e.g., on a shaker or with N₂ bubbling) for at least 30-60 minutes at room temperature.

-

Drain the DMF from the swollen resin using vacuum or positive pressure.

Protocol 2: The SPPS Cycle for Peptide Elongation

This protocol describes a single cycle of deprotection and coupling. Repeat these steps for each amino acid in your sequence.

A. Fmoc Deprotection

Rationale: The acidic proton on the fluorene ring of the Fmoc group is abstracted by the base (piperidine), leading to a β-elimination reaction that liberates the free N-terminus amine and a dibenzofulvene-piperidine adduct.[15][16]

-

Add 20% piperidine in DMF to the resin. Use enough volume to fully cover the swollen resin.

-

Agitate for 3 minutes. Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF.

-

Agitate for an additional 10-15 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.

B. Amino Acid Coupling (Optimized for β-Homophenylalanine)

Rationale: The coupling reagent (HATU) activates the carboxylic acid of the incoming Fmoc-amino acid to form a highly reactive OAt-ester. The tertiary base (DIPEA) maintains basic conditions and activates the incoming amino acid's carboxylate for reaction. A longer coupling time or a "double coupling" is employed to overcome the steric hindrance of β-hPhe and ensure the reaction proceeds to completion.

-

Prepare Activation Solution: In a separate vial, dissolve Fmoc-L-β-hPhe-OH (3-4 equivalents relative to resin loading), HATU (3-4 eq.), and DIPEA (6-8 eq.) in DMF.

-

Note: The equivalents are calculated based on the substitution level of the resin (e.g., for a 0.1 mmol synthesis, use 0.3-0.4 mmol of each reagent).

-

-

Coupling Reaction: Add the activation solution to the deprotected, washed resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult sequences, this can be extended or performed at a slightly elevated temperature (35-40°C).

-

Monitor Reaction (Optional but Recommended): Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A blue color indicates a free primary amine and an incomplete reaction. A yellow/colorless result indicates complete coupling.

-

Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to prepare for the next deprotection step.

-

Double Coupling (If Necessary): If the Kaiser test is positive, repeat steps 2-5 without an intervening deprotection step.

Diagram: β-Homophenylalanine Structure

Caption: Chemical structure of Fmoc-protected L-β-homophenylalanine.

Protocol 3: Final Cleavage and Deprotection

Rationale: A strong acid, TFA, is used to simultaneously cleave the peptide from the resin linker and remove all acid-labile side-chain protecting groups (like tBu, Boc, Trt). Scavengers are critical to "catch" the highly reactive cationic species generated during deprotection, preventing them from modifying sensitive residues like Tryptophan or Methionine.

| Cleavage Cocktail | Composition (v/v) | Use Case |

| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIS (2%) | General purpose, "odorless" option for most peptides, especially those with trityl groups.[17] |

| Standard 95% TFA | TFA (95%), Water (2.5%), TIS (2.5%) | Effective for most standard peptides without highly sensitive residues.[18] |

Procedure:

-

After the final SPPS cycle, perform a final Fmoc deprotection (Protocol 2A).

-

Wash the peptide-resin thoroughly with DMF, then DCM, and finally MeOH to shrink the beads.

-

Dry the resin completely under high vacuum for at least 4 hours.

-

Place the dry resin in a reaction vessel. Add the chosen cleavage cocktail (e.g., 10 mL per 100 mg of resin).

-

Stopper the vessel and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling. The resin may change color as reactive trityl cations are formed and scavenged.[19]

-

Filter the resin and collect the TFA filtrate into a clean centrifuge tube.

-

Wash the resin once or twice with a small volume of fresh TFA and combine the filtrates.

Protocol 4: Peptide Precipitation and Isolation

-

To the collected TFA filtrate, add cold diethyl ether (at least 10 times the volume of the TFA). A white precipitate of the crude peptide should form immediately.

-

Incubate the mixture at -20°C for 30 minutes to maximize precipitation.

-

Centrifuge the tube to pellet the peptide. Carefully decant and discard the ether supernatant.

-

Wash the peptide pellet with another portion of cold ether to remove residual scavengers, then centrifuge and decant again. Repeat this wash 2-3 times.

-

After the final wash, lightly cover the tube and allow the peptide pellet to air-dry or dry under a gentle stream of nitrogen to remove residual ether.

-

The resulting white solid is the crude peptide, ready for purification (typically by reverse-phase HPLC) and characterization (e.g., by mass spectrometry).

Workflow: From Cleavage to Purified Product

Caption: Post-synthesis workflow for peptide isolation.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete coupling of β-hPhe; On-resin aggregation. | Use HATU as the coupling reagent. Perform a double coupling for the β-hPhe residue. Monitor with Kaiser test. Consider using a low-loading resin (e.g., 0.2-0.4 mmol/g). |

| Deletion Sequences | Incomplete Fmoc deprotection; Incomplete coupling. | Increase Fmoc deprotection time slightly (e.g., 2x15 min). Ensure thorough washing after deprotection. Use a more potent coupling reagent (HATU) and longer coupling times for β-hPhe. |

| Side Product with +78 Da | Reattachment of t-butyl cation to Tryptophan. | Ensure sufficient TIS and/or water is used in the cleavage cocktail to act as a scavenger. |

| Peptide is Insoluble after Cleavage | Highly hydrophobic sequence. | Dissolve the crude peptide in a stronger solvent like DMSO or Guanidine-HCl before diluting for HPLC purification. |

References

-

Overview of Solid Phase Peptide Synthesis. AAPPTec. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. [Link]

-

Methods for Removing the Fmoc Group. In "Peptide Synthesis Protocols". [Link]

-

Synthesis of .beta.3-homophenylalanine-derived amino acids and peptides by Suzuki coupling in solution and on solid support. ResearchGate. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. Du Chem. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. [Link]

-

Peptide Coupling Reagents. AAPPTec. [Link]

-

Amino Acid-Protecting Groups. SciSpace. [Link]

-

Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]

-

Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]

-

Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. Royal Society of Chemistry. [Link]

-

Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. Beilstein Journal of Organic Chemistry. [Link]

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

-

Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine). European Journal of Medicinal Chemistry. [Link]

-

Cleavage Cocktails; Reagent B. Peptides.net. [Link]

-

Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

-

Peptide synthesis. Wikipedia. [Link]

-

Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [Link]

-

N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry. [Link]

- Cleavage of synthetic peptides.

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ResearchGate. [Link]

Sources

- 1. biomatik.com [biomatik.com]

- 2. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. CAS 132684-59-4: fmoc-L-homophenylalanine | CymitQuimica [cymitquimica.com]

- 8. Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. peptide.com [peptide.com]

- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.uci.edu [chem.uci.edu]

- 13. bachem.com [bachem.com]

- 14. peptide.com [peptide.com]

- 15. mdpi.com [mdpi.com]

- 16. renyi.hu [renyi.hu]

- 17. peptide.com [peptide.com]

- 18. BJOC - Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety [beilstein-journals.org]

- 19. researchgate.net [researchgate.net]

preparation of beta-lactams from beta-amino acid esters

Application Note: High-Fidelity Cyclization of

Executive Summary & Scope

The

This Application Note provides a rigorous technical guide for the intramolecular cyclization of

Mechanistic Insight: The Template Effect

Success in forming the 4-membered ring hinges on overcoming the entropic barrier. Simple heating of

-

The Magnesium Template (Grignard Method): The use of alkylmagnesium halides (e.g.,

-BuMgCl) is superior to simple bases. The Magnesium(II) cation acts as a Lewis acid template, simultaneously coordinating the amine nitrogen and the ester carbonyl oxygen. This "pre-organization" brings the nucleophile (N) and electrophile (C=O) into immediate proximity, drastically lowering the entropy of activation ( -

The Anionic Route (Lithium Amide Method): Strong, bulky bases like LHMDS generate the discrete N-anion. Without the strong chelating effect of Mg(II), this method relies on high dilution and cryogenic temperatures to suppress polymerization.

Diagram 1: Mechanistic Pathway & Template Effect

Figure 1: The magnesium cation coordinates the ester carbonyl and the amine, enforcing a cis-like conformation that facilitates ring closure.

Critical Experimental Parameters

Before proceeding, evaluate these three factors to select the correct protocol:

| Parameter | Recommendation | Rationale |

| Concentration | 0.05 M – 0.1 M | High dilution is mandatory . Concentrations >0.2 M exponentially increase the rate of intermolecular polymerization (second-order reaction) vs. cyclization (first-order). |

| Protecting Groups | None on Amine | The amine must be a free base (NH₂ or NHR) to act as a nucleophile. Carbamates (Boc, Cbz) are non-nucleophilic and will not cyclize. |

| Water Content | < 200 ppm | Organometallics are moisture sensitive. Rigorous drying of the amino ester (azeotropic distillation with toluene) is required. |

Protocol A: Grignard-Mediated Cyclization (The Gold Standard)

Best for: Large scale, robust substrates, and preventing polymerization.

Reagents:

- -Amino Acid Ester (1.0 equiv)[2]

-

-Butylmagnesium chloride (

-

Anhydrous THF (Volume calculated for 0.1 M final concentration)

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve the

-amino ester in anhydrous THF. If the starting material is a hydrochloride salt, perform a free-base extraction first, or add 1.0 equiv of extra Grignard reagent (wasteful but effective). -

System Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain a positive pressure of

. -

Chilling: Cool the THF solution to 0 °C using an ice/water bath. Note: Unlike lithium methods, cryogenic -78 °C is rarely needed due to the template stability.

-

Reagent Addition: Add

-BuMgCl dropwise over 15–20 minutes.-

Observation: A white precipitate (Mg-amine complex) may form initially and then redissolve.

-

Stoichiometry: 2.0+ equivalents are used because the first equivalent deprotonates the amine, and the second ensures the equilibrium shifts toward the Magnesium amide species.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 4–12 hours.

-

Monitoring: Monitor by TLC or HPLC. Look for the disappearance of the ester carbonyl stretch (approx. 1730 cm⁻¹) and appearance of the

-lactam carbonyl (approx. 1750–1760 cm⁻¹ in IR).

-

-

Quenching: Cool back to 0 °C. Quench slowly with saturated aqueous

.-

Caution: Exothermic reaction.

-

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.

Protocol B: Lithium Amide Cyclization (LHMDS)

Best for: Substrates with highly sensitive stereocenters prone to epimerization at higher temperatures.

Reagents:

- -Amino Acid Ester (1.0 equiv)[2]

-

LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (2.5 equiv)

-

Anhydrous THF

Step-by-Step Methodology:

-

Cooling: Dissolve the amino ester in THF (0.05 M) and cool strictly to -78 °C (Dry ice/Acetone).

-

Addition: Add LiHMDS dropwise over 30 minutes.

-

Why Slow Addition? To prevent local concentration hot-spots that trigger oligomerization.

-

-

Cyclization: Stir at -78 °C for 2 hours, then verify conversion. If incomplete, warm slowly to -40 °C. Do not exceed 0 °C.

-

Quench: Quench at -78 °C with acetic acid (dissolved in THF) or saturated

.

Troubleshooting & Optimization Logic

Use this decision logic to resolve common failure modes.

Diagram 2: Troubleshooting Workflow

Figure 2: Diagnostic workflow for optimizing reaction yield and purity.

References

- Breckpot, R. (1923). "Synthesis of beta-lactams by cyclization of beta-amino esters." Bulletin de la Société Chimique de Belgique, 32, 412.

-

Ohno, M., et al. (1981). "Synthetic studies on carbapenem antibiotics." Journal of the American Chemical Society, 103(9), 2405-2406. Link (Establishes the efficacy of Grignard reagents for sensitive substrates).

-

Palomo, C., et al. (1999). "

-Lactams as Versatile Intermediates in Stereoselective Synthesis." European Journal of Organic Chemistry, 1999(11), 3207-3224. Link -

Pitts, C. R., & Lectka, T. (2014). "Chemical Synthesis of

-Lactams: Asymmetric Catalysis and Other Recent Advances." Chemical Reviews, 114(16), 7930–7953. Link

Sources

using lipase for kinetic resolution of beta-amino esters

High-Efficiency Lipase-Catalyzed Kinetic Resolution of -Amino Esters: A Comprehensive Application Note & Protocol

Executive Summary

Enantiopure

Biocatalytic kinetic resolution (KR) using lipases provides a highly chemo-, regio-, and enantioselective alternative that operates under mild conditions. This application note details the mechanistic principles, parameter optimization, and a validated step-by-step protocol for the kinetic resolution of racemic

Mechanistic Principles & Causality in Experimental Design

Enzyme Selection and Enantiorecognition

Lipases catalyze transesterification and amidation via a Ser-His-Asp/Glu catalytic triad and an oxyanion hole. The enantioselectivity (E-value) is dictated by how well the enantiomers fit into the stereospecific binding pocket.

-

CAL-A (Candida antarctica lipase A): Uniquely suited for

-amino esters. Unlike most lipases, CAL-A has a highly accommodating binding pocket that accepts sterically hindered substrates, including bulky tert-butyl esters and alicyclic rings[3]. It also possesses an exceptional, atypical ability to catalyze amide bond formation and cleavage[4]. -

CAL-B (Novozym 435): Highly robust and excellent for unhindered primary and secondary amines, but often struggles with highly substituted or bulky

-amino esters where CAL-A excels[5].

Thermodynamic Driving Forces: Acyl Donors

Enzymatic N-acylation is an equilibrium-driven process. To achieve high conversion (ideal 50% for KR), the reverse reaction must be suppressed:

-

Enol Esters (e.g., Vinyl Butyrate): The leaving group, vinyl alcohol, rapidly tautomerizes into acetaldehyde. This tautomerization acts as a thermodynamic sink, rendering the acylation strictly irreversible[3].

-

Activated Esters (e.g., 2,2,2-Trifluoroethyl Butanoate): The highly electron-withdrawing

group dramatically increases the electrophilicity of the carbonyl carbon, accelerating the reaction for sluggish, sterically hindered alicyclic

Solvent Microenvironment

Lipases require a tightly bound hydration shell to maintain their active tertiary conformation. Non-polar or slightly polar organic solvents like Diisopropyl ether (DIPE) or Methyl tert-butyl ether (MTBE) are strictly preferred[3]. Highly polar solvents (e.g., DMF, DMSO) strip this essential water layer, denaturing the enzyme.

Process Workflow

Workflow of lipase-catalyzed kinetic resolution of β-amino esters and downstream separation.

Quantitative Performance Data

The following table summarizes validated parameters for various

| Substrate Class | Preferred Enzyme | Optimal Solvent | Acyl Donor | Enantiomeric Ratio (E) | Ref |

| Alicyclic | CAL-A | Diisopropyl ether (DIPE) | 2,2,2-Trifluoroethyl butanoate | > 200 | [6] |

| Aromatic | CAL-A (Immobilized) | Toluene / DIPE | Ethyl acetate / Butanoate | > 100 | [5] |

| Bulky tert-butyl | CAL-A | MTBE | Vinyl butyrate | > 100 | [3] |

| Cyclic | CAL-B (Novozym 435) | Diisopropyl ether | Water (0.5 eq) | 115 - 144 | [2] |

Detailed Experimental Protocol: Enantioselective N-Acylation

This protocol is designed as a self-validating system . By tracking both the substrate and product enantiomeric excess (

Phase 1: Preparation & Conditioning

Causality Note: Water competes with the amine for the acyl donor, leading to unwanted ester hydrolysis. Strict moisture control is mandatory.

-

Dry the selected solvent (e.g., MTBE or DIPE) over activated 3Å molecular sieves for at least 24 hours prior to use.

-

Ensure the racemic

-amino ester is free of residual basic impurities (e.g., triethylamine from prior synthesis steps), as these can alter the microenvironmental pH of the lyophilized enzyme.

Phase 2: Enzymatic Reaction Setup

-

In a dried, sealed reaction vial, dissolve 1.0 mmol of the racemic

-amino ester in 10 mL of anhydrous MTBE. -

Add 1.5 mmol (1.5 equivalents) of the acyl donor (e.g., vinyl butyrate or 2,2,2-trifluoroethyl butanoate)[6].

-

Initiate the reaction by adding 20–50 mg of immobilized lipase (e.g., CAL-A cross-linked or adsorbed on Celite/acrylic resin)[5].

-